2-Azido-4-methyl-1-nitrobenzene 2-Azido-4-methyl-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18167237
InChI: InChI=1S/C7H6N4O2/c1-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

2-Azido-4-methyl-1-nitrobenzene

CAS No.:

Cat. No.: VC18167237

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-4-methyl-1-nitrobenzene -

Specification

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 2-azido-4-methyl-1-nitrobenzene
Standard InChI InChI=1S/C7H6N4O2/c1-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3
Standard InChI Key PFYMIFPQSVJJRM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])N=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Azido-4-methyl-1-nitrobenzene (C₇H₆N₄O₂) features a benzene ring with three distinct substituents:

  • Nitro group (-NO₂) at position 1, contributing strong electron-withdrawing effects.

  • Azido group (-N₃) at position 2, a high-energy functional group prone to cycloaddition and decomposition.

  • Methyl group (-CH₃) at position 4, providing steric bulk and mild electron-donating properties.

The spatial arrangement of these groups creates a polarized electronic environment, influencing reactivity in substitution and reduction reactions. The nitro group’s resonance stabilization and the azido group’s kinetic instability define the compound’s dual behavior as both a stable intermediate and a reactive precursor .

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC₇H₆N₄O₂
Molecular Weight194.15 g/mol
Density~1.45 g/cm³ (estimated)
Melting Point85–90°C (decomposes)
SolubilitySlightly soluble in polar solvents (e.g., DMSO, acetone)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves two sequential reactions: nitration followed by azidation.

Nitration of 4-Methylbenzene

Toluene (4-methylbenzene) undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the catalyst. The reaction proceeds under cooled conditions (0–5°C) to favor meta-substitution, yielding 4-methyl-1-nitrobenzene .

C₆H₅CH₃+HNO₃H₂SO₄, 0–5°CC₆H₄(CH₃)NO₂+H₂O\text{C₆H₅CH₃} + \text{HNO₃} \xrightarrow{\text{H₂SO₄, 0–5°C}} \text{C₆H₄(CH₃)NO₂} + \text{H₂O}

Diazotization and Azidation

The nitroarene is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with sodium azide (NaN₃) introduces the azido group via nucleophilic displacement:

C₆H₄(CH₃)NO₂NaNO₂, HClC₆H₄(CH₃)N₂⁺NaN₃C₆H₃(CH₃)N₃NO₂\text{C₆H₄(CH₃)NO₂} \xrightarrow{\text{NaNO₂, HCl}} \text{C₆H₄(CH₃)N₂⁺} \xrightarrow{\text{NaN₃}} \text{C₆H₃(CH₃)N₃NO₂}

Table 2: Reaction Conditions and Yields

StepReactantsConditionsYield (%)
NitrationHNO₃, H₂SO₄0–5°C, 2 h70–75
AzidationNaNO₂, HCl, NaN₃0–5°C, inert atmosphere60–65

Chemical Reactivity and Functional Transformations

Reduction of the Nitro Group

The nitro group in 2-azido-4-methyl-1-nitrobenzene can be selectively reduced to an amine using hydrogen gas (H₂) over a palladium catalyst (Pd/C). This transformation yields 2-azido-4-methyl-1-aminobenzene, a versatile intermediate for further derivatization :

C₆H₃(CH₃)N₃NO₂+3H₂Pd/CC₆H₃(CH₃)N₃NH₂+2H₂O\text{C₆H₃(CH₃)N₃NO₂} + 3\text{H₂} \xrightarrow{\text{Pd/C}} \text{C₆H₃(CH₃)N₃NH₂} + 2\text{H₂O}

Click Chemistry Applications

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer crosslinking :

C₆H₃(CH₃)N₃NO₂+HC≡CRCu(I)C₆H₃(CH₃)N₃NO₂-triazole-R\text{C₆H₃(CH₃)N₃NO₂} + \text{HC≡CR} \xrightarrow{\text{Cu(I)}} \text{C₆H₃(CH₃)N₃NO₂-triazole-R}

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor for antitumor and antibiotic agents. For example, reduction of the nitro group produces amines that can be acylated or alkylated to form bioactive molecules .

Materials Science

In polymer chemistry, the azido group enables the synthesis of crosslinked networks via triazole formation, enhancing material toughness and thermal stability .

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